molecular formula C14H19N3O2 B2423442 2-Cyclopropyl-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone CAS No. 2034498-48-9

2-Cyclopropyl-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone

Cat. No.: B2423442
CAS No.: 2034498-48-9
M. Wt: 261.325
InChI Key: STTKEVFLDKKEDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopropyl-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone is a compound that features a cyclopropyl group, a pyrimidin-2-yloxy group, and a piperidin-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone typically involves multiple steps. One common approach is to start with the preparation of the piperidine derivative, followed by the introduction of the pyrimidin-2-yloxy group. The final step involves the cyclopropylation of the intermediate compound. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification techniques such as crystallization and chromatography to ensure the final product meets quality standards .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce various functional groups, such as halides or amines .

Scientific Research Applications

2-Cyclopropyl-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It can serve as a probe to study biological pathways and interactions.

    Medicine: It has potential therapeutic applications, including as a lead compound for drug development.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopropyl-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-cyclopropyl-1-(3-pyrimidin-2-yloxypiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c18-13(9-11-4-5-11)17-8-1-3-12(10-17)19-14-15-6-2-7-16-14/h2,6-7,11-12H,1,3-5,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STTKEVFLDKKEDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CC2CC2)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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